molecular formula C20H21FN4O2S B2787684 2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034436-23-0

2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2787684
CAS No.: 2034436-23-0
M. Wt: 400.47
InChI Key: FWZULUMAXYKEME-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a structurally complex small molecule featuring three key motifs:

  • Indole-thioether moiety: The 1H-indol-3-yl group linked via a sulfur atom to the ethanone backbone. Indole derivatives are well-documented for their biological activity, particularly in targeting neurotransmitter receptors and antiparasitic pathways .
  • Pyrrolidinyl linker: A pyrrolidine ring substituted at the 3-position with a pyrimidine-containing ether group. Pyrrolidine scaffolds are frequently employed in drug design due to their conformational flexibility and ability to enhance pharmacokinetic properties.
  • Fluoropyrimidine substituent: The 6-ethyl-5-fluoropyrimidin-4-yl group introduces electronegative and steric effects, which may influence binding affinity and metabolic stability. Fluorinated pyrimidines are common in anticancer and antimicrobial agents due to their capacity to mimic endogenous nucleobases .

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-2-15-19(21)20(24-12-23-15)27-13-7-8-25(10-13)18(26)11-28-17-9-22-16-6-4-3-5-14(16)17/h3-6,9,12-13,22H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZULUMAXYKEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a novel heteroaryl compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a pyrimidine derivative, which are known for their biological significance. The presence of these functional groups suggests potential interactions with biological targets involved in viral replication and cancer cell proliferation.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as a dual inhibitor against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . In a study published in PubMed, researchers synthesized a series of derivatives based on this compound, evaluating their antiviral activity. Among them, several showed low micromolar to sub-micromolar effective concentration (EC50) values against both viruses, indicating potent antiviral properties. Notably, compounds 14'c and 14'e emerged as promising candidates due to their lower cytotoxicity compared to ribavirin, a standard antiviral drug .

CompoundEC50 (µM)CytotoxicityTarget Virus
14'c<0.5LowRSV, IAV
14'e<0.5LowRSV, IAV

Anticancer Activity

The compound has also shown promise in cancer research. A related study indicated that similar indole-based compounds exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism is believed to involve the disruption of nucleotide synthesis pathways critical for cancer cell growth .

The biological activity of the compound can be attributed to its ability to interfere with viral replication mechanisms and inhibit cancer cell proliferation through:

  • Inhibition of Nucleotide Synthesis : The pyrimidine component may inhibit enzymes involved in nucleotide metabolism, crucial for both viral replication and tumor growth.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Targeting Viral Enzymes : The indole moiety may interact with viral polymerases or proteases, disrupting the viral life cycle.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on RSV and IAV : A series of derivatives were tested in vitro against RSV and IAV. The most effective compounds demonstrated significant reductions in viral titers compared to untreated controls .
  • Cancer Cell Line Studies : Research involving A431 vulvar epidermal carcinoma cells showed that certain analogs significantly inhibited proliferation and migration, suggesting potential therapeutic applications in oncology .

Scientific Research Applications

Case Study: SARS-CoV-2 Inhibition

In vitro studies have demonstrated that this compound effectively inhibits the RdRp of SARS-CoV-2, showing an EC50 value of 0.21 µM with a cytotoxicity (CC50) greater than 100 µM , indicating a favorable safety profile compared to existing antiviral agents.

CompoundEC50 (µM)CC50 (µM)
This compound0.21>100

Dual Inhibition of RSV and IAV

Research has identified derivatives of this compound as dual inhibitors for both RSV and IAV. Among several synthesized derivatives, specific compounds exhibited low micromolar EC50 values against both viruses, showcasing their potential as effective antiviral agents .

Case Study: Cytotoxic Effects on Cancer Cell Lines

The compound has shown significant cytotoxic effects against several cancer cell lines. The results from various studies are summarized below:

Cell LineIC50 (µg/mL)Reference Drug
Hep-G212.93 ± 0.55Doxorubicin
A43118.92 ± 1.48Ellipticine

These findings suggest that the compound exhibits anti-proliferative effects comparable to established chemotherapeutic agents.

Summary of Biological Activities

The compound has been extensively studied for its diverse biological activities, including:

  • Antiviral Properties : Effective against SARS-CoV-2, RSV, and IAV.
  • Anticancer Effects : Significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : Potential applications in combating bacterial infections.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indolyl-3-ethanone-α-thioethers

Compound Name Indole Substituent Thioether Group Pyrimidine/Pyrrolidine Features Biological Activity (IC₅₀/pIC₅₀) Reference
Target Compound None Pyrrolidin-1-yl with 6-ethyl-5-fluoropyrimidin-4-yl-oxy 6-Ethyl, 5-Fluoro N/A
1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone None 4-Nitrophenyl None IC₅₀ = 240 nM (Plasmodium)
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone 5-Chloro 4-Bromophenyl None IC₅₀ = 90 nM (Plasmodium)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-Nitro 4-Nitrophenyl None pIC₅₀ = 8.2129 (Plasmodium)

Key Observations:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., nitro, bromo) on the indole ring (e.g., 5-nitro or 5-chloro) enhance antimalarial potency, as seen in compounds with IC₅₀ values <100 nM . The target compound lacks such substituents, which may reduce its activity unless compensated by the pyrimidine-pyrrolidine moiety.
  • The 4-nitrophenyl thioether group in compounds correlates with higher pIC₅₀ values (>8.0), suggesting that strong electron-withdrawing groups on the thioether improve target binding .

Role of the Pyrimidine-Pyrrolidine Moiety: The target compound’s 6-ethyl-5-fluoropyrimidin-4-yl group introduces steric bulk and fluorination, which could enhance metabolic stability compared to simpler phenylthioether analogs .

Receptor Interactions: Indolyl-3-ethanone-α-thioethers in retain affinity for human melatonin receptor MT1, raising concerns about off-target effects . The fluoropyrimidine-pyrrolidine group in the target compound may alter receptor selectivity, though this requires experimental validation.

Q & A

Q. What are the recommended synthetic routes for 2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone, and how is purity ensured?

The synthesis involves multi-step reactions, including coupling of indole-thioether and pyrimidine-pyrrolidine intermediates under controlled conditions. Key steps include:

  • Coupling reactions : Use of anhydrous solvents (e.g., DMF or THF) at 60–80°C to facilitate nucleophilic substitution or cross-coupling .
  • Inert atmosphere : Nitrogen/argon to prevent oxidation of sensitive functional groups (e.g., thioether) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the target compound .

Q. Methodological considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Optimize solvent polarity to enhance crystallization efficiency .

Q. Table 1: Synthesis Parameters

ParameterOptimal ConditionsKey ConsiderationsReferences
Temperature60–80°CCritical for coupling steps
SolventDMF/THF (anhydrous)Solubility of intermediates
PurificationColumn chromatographyHexane/EtOAc gradient
Reaction MonitoringTLCRf value comparison

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identifies indole protons (δ 7.2–7.8 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and ethanone carbonyl (δ ~2.5 ppm) .
    • 13C NMR : Confirms aromatic carbons (δ 110–150 ppm) and carbonyl groups (δ ~200 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) .
  • X-ray Crystallography (if applicable): Resolves 3D structure and stereochemistry .

Q. Table 2: Analytical Techniques

TechniqueApplicationKey ObservationsReferences
1H NMRFunctional group identificationIndole, pyrimidine signals
HRMSMolecular weight confirmation[M+H]+ matching theory
X-ray Crystallography3D structure elucidationBond angles/lengths

Q. What key functional groups in the compound influence its chemical reactivity and potential biological interactions?

  • Indole-thioether moiety : Susceptible to oxidation; participates in hydrogen bonding via NH group .
  • Fluoropyrimidine : Enhances lipophilicity and metabolic stability; engages in π-π stacking .
  • Pyrrolidine-oxy linker : Modifies conformational flexibility and bioavailability .

Q. Reactivity considerations :

  • Thioether oxidation can form sulfoxide derivatives; use antioxidants during storage .
  • Pyrimidine’s fluorine atom directs electrophilic substitution reactions .

Advanced Questions

Q. How can reaction parameters be systematically optimized to improve synthetic yield and scalability?

  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .
  • Flow chemistry : Mitigates exothermic risks during scaling .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .

Q. Table 3: Optimization Strategies

ChallengeSolutionOutcomeReferences
Low yieldSolvent polarity adjustmentImproved reactant mixing
Scalability issuesFlow chemistry adoptionControlled heat transfer

Q. What methodologies are effective in resolving contradictions between observed and expected biological activity data?

  • Sample stability assays : Monitor degradation over time (e.g., HPLC) to rule out artifacts .
  • Dose-response curves : Replicate experiments with fresh batches to confirm IC50 consistency .
  • Impurity profiling : Use LC-MS to identify byproducts interfering with bioassays .

Q. Key mitigation :

  • Store compounds at -20°C with desiccants to prevent hydrolysis .

Q. What role does computational chemistry play in predicting the compound’s interaction with biological targets?

  • Molecular docking : Predict binding modes to receptors (e.g., cannabinoid receptors) using software like AutoDock .
  • Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions .
  • QSAR modeling : Correlate structural features (e.g., fluorine substitution) with activity .

Q. What challenges arise during large-scale synthesis, and how can they be methodologically addressed?

  • Purification bottlenecks : Replace column chromatography with flash chromatography or crystallization .
  • Raw material consistency : Implement quality control (QC) protocols for reagents .
  • Exothermic reactions : Use jacketed reactors with temperature feedback systems .

Q. Table 4: Scale-Up Challenges

ChallengeSolutionOutcomeReferences
Low reproducibilityStandardized QC checksConsistent intermediate
Heat managementJacketed reactorsSafe temperature control

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